![molecular formula C8H5BrN2O B6271403 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde CAS No. 2763749-94-4](/img/new.no-structure.jpg)
5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde
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Overview
Description
5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde is a chemical compound that has garnered significant scientific interest due to its unique structural and chemical properties. It is characterized by the presence of a bromine atom at the 5th position and a carbaldehyde group at the 7th position on the pyrrolo[1,2-b]pyridazine ring system. This compound’s molecular formula is C8H5BrN2O, and it has a molecular weight of 225.
Preparation Methods
The synthesis of 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the bromination of pyrrolo[1,2-b]pyridazine followed by formylation to introduce the carbaldehyde group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 5 is a key reactive site for nucleophilic substitution. The pyridazine ring’s electronic environment and steric factors direct substituents to this position. Common reagents include amines (e.g., NH₂R) or thiols under basic conditions, leading to functionalized derivatives .
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Nucleophilic substitution | Amines (e.g., NH₂R), basic | Substituted derivatives (e.g., NH₂R at position 5) |
Oxidation of the Aldehyde Group
The aldehyde moiety at position 7 undergoes oxidation to a carboxylic acid under acidic conditions. Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically employed .
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Oxidation | KMnO₄, H⁺, heat | 5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid |
Reduction of the Aldehyde Group
Reduction of the aldehyde to a primary alcohol is achievable with hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction is typically performed in inert solvents like tetrahydrofuran (THF) .
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Reduction | NaBH₄, THF | 5-Bromopyrrolo[1,2-b]pyridazine-7-methanol |
Hydrogenation of the Pyrrolopyridazine Ring
The heterocyclic ring undergoes catalytic hydrogenation (e.g., H₂ gas with Pd/C) to form dihydro derivatives. This reaction alters the electronic properties of the compound, potentially affecting its biological interactions .
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Hydrogenation | H₂, Pd/C catalyst | Dihydro-pyrrolo[1,2-b]pyridazine derivative |
Protonation and Deuteration
The nitrogen atoms in the pyridazine ring exhibit differential protonation tendencies, influencing the compound’s acidity and reactivity. Deuteration studies highlight the ring’s kinetic and thermodynamic stability under acidic conditions .
Structural and Reactivity Insights
-
Molecular Formula : C₈H₅BrN₂O
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Key Functional Groups : Bromine (position 5), aldehyde (position 7), and nitrogen atoms in the pyridazine ring.
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Reactivity Drivers :
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Electron-deficient ring : Facilitates nucleophilic substitution at position 5.
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Aldehyde group : Acts as an electrophilic site for oxidation and reduction.
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Heterocyclic aromaticity : Governs stability and directs reaction pathways.
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Comparison of Related Compounds
Compound | Structural Features | Key Reactions |
---|---|---|
Pyrrolo[1,2-b]pyridazine | No bromine/aldehyde | Limited substitution; hydrogenation |
5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid | Carboxylic acid instead of aldehyde | Esterification, substitution |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H5BrN2O
- SMILES : C1=CC2=C(C=C(N2N=C1)C=O)Br
- InChI Key : UGULVEFWYQXARA-UHFFFAOYSA-N
The compound features a bromine atom attached to a pyrrole and pyridazine ring system, which contributes to its reactivity and versatility in synthetic applications.
Chemistry
5-Bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde serves as a valuable building block in the synthesis of more complex heterocyclic compounds. It is particularly useful in:
- Synthesis of Functional Materials : The compound can be used to create novel materials with specific electronic or optical properties.
- Catalyst Development : Its unique structure allows for the development of catalysts that can facilitate various organic reactions, including cross-coupling reactions such as Suzuki and Heck reactions.
Biology and Medicine
The compound has shown significant potential in medicinal chemistry due to its biological activities:
- Anticancer Properties : Research indicates that derivatives of pyrrolopyrazine, including this compound, may inhibit kinase activity. This inhibition can affect cell signaling pathways involved in cancer proliferation and metastasis .
- Antimicrobial and Antiviral Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in drug development targeting infectious diseases.
- IRAK4 Inhibition : A notable application is its potential as an inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), which is implicated in inflammatory diseases and certain cancers. Compounds derived from pyrrolopyrazine structures are being explored for their effectiveness in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
Industrial Applications
In the industrial sector, this compound is utilized in:
- Agrochemical Synthesis : The compound's reactivity allows it to be integrated into the synthesis of agrochemicals, which are essential for crop protection.
- Functional Materials : Its unique chemical properties make it suitable for developing specialized materials used in various applications, including electronics and coatings.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the effects of 5-bromopyrrolo[1,2-b]pyridazine derivatives on cancer cell lines. Results indicated that these compounds significantly inhibited cell growth through kinase inhibition mechanisms. Further research is necessary to elucidate the precise pathways affected.
Case Study 2: IRAK4 Inhibition
Research focusing on IRAK4 inhibitors demonstrated that derivatives of this compound could effectively disrupt inflammatory signaling pathways. This finding opens avenues for developing new therapeutic strategies for autoimmune diseases.
Mechanism of Action
The mechanism of action of 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde can be compared with other similar compounds such as:
5-bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid: This compound has a carboxylic acid group instead of a carbaldehyde group, which affects its reactivity and applications.
5-bromopyrrolo[1,2-b]pyridazine-7-methanol: This compound has a hydroxyl group instead of a carbaldehyde group, leading to different chemical properties and uses.
Biological Activity
5-Bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde is a nitrogen-containing heterocyclic compound that has garnered attention in recent years for its diverse biological activities. This article delves into its mechanism of action, biological effects, and potential applications in medicine and industry.
Chemical Structure and Properties
- Molecular Formula : C8H5BrN2O
- SMILES : C1=CC2=C(C=C(N2N=C1)C=O)Br
- InChI : InChI=1S/C8H5BrN2O/c9-7-4-6(5-12)11-8(7)2-1-3-10-11/h1-5H
The compound features both pyrrole and pyridazine rings, which contribute to its unique chemical properties and biological activities. The presence of a bromine atom allows for further functionalization, enhancing its versatility in synthetic chemistry .
Target of Action
5-Bromopyrrolo[1,2-b]pyridazine derivatives are believed to inhibit kinase activity. This inhibition can influence various signaling pathways critical for cell growth and proliferation .
Biochemical Pathways
The compound's potential to inhibit kinases suggests it may play a role in modulating cellular processes such as:
- Cell signaling
- Growth regulation
- Proliferation control
Anticancer Properties
Recent studies have demonstrated the cytotoxic effects of 5-bromopyrrolo[1,2-b]pyridazine derivatives on various cancer cell lines. The compound exhibited significant antiproliferative activity against:
- Colon Cancer (LoVo)
- Ovarian Cancer (SK-OV-3)
- Breast Cancer (MCF-7)
In vitro assays indicated that certain derivatives showed dose-dependent cytotoxicity, with IC50 values indicating effective concentrations above 200 µM for plant cells and varying levels of toxicity in crustacean models .
Antimicrobial and Antiviral Activities
The compound is also under investigation for its antimicrobial and antiviral properties. Its structural characteristics suggest potential efficacy against various pathogens, although specific studies are still emerging .
Comparative Analysis with Similar Compounds
Compound Type | Biological Activity |
---|---|
Pyrrolo[1,2-a]pyrazine | Similar anticancer properties |
Pyridazine Derivatives | Comparable biological effects |
5-Bromopyrrolo[1,2-b]pyridazine | Unique due to dual ring structure |
5-Bromopyrrolo[1,2-b]pyridazine stands out due to its unique structural features that confer distinct chemical and biological properties compared to other derivatives .
Study on Cytotoxicity
A significant study evaluated the cytotoxicity of new pyrrolo[1,2-b]pyridazines synthesized via cycloaddition reactions. The results indicated that compounds derived from this class exhibited varying degrees of toxicity against human adenocarcinoma cell lines, with some showing promising anti-tumor activity comparable to established chemotherapeutic agents like cisplatin and doxorubicin .
Mechanistic Insights
Further investigations into the mechanism of action revealed that the compound might affect key signaling pathways involved in cancer progression. The inhibition of specific kinases was noted as a critical factor in mediating its anticancer effects .
Properties
CAS No. |
2763749-94-4 |
---|---|
Molecular Formula |
C8H5BrN2O |
Molecular Weight |
225.04 g/mol |
IUPAC Name |
5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-6(5-12)11-8(7)2-1-3-10-11/h1-5H |
InChI Key |
UGULVEFWYQXARA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2N=C1)C=O)Br |
Purity |
95 |
Origin of Product |
United States |
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